molecular formula C6H10BN3O3 B2832639 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid CAS No. 2226087-09-6

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Cat. No.: B2832639
CAS No.: 2226087-09-6
M. Wt: 182.97
InChI Key: NSOJWRUCXXCYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a boronic acid derivative with a pyrimidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form stable complexes with diols, making them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives. One common method includes the reaction of 2-aminopyrimidine with sulfuric acid to form 2-amino-5-sulfopyrimidine, which is then oxidized using ammonium nitrate in the presence of nitric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Radical Initiators: Used in protodeboronation reactions.

Major Products

    Aryl and Alkyl Derivatives: Formed through Suzuki–Miyaura and Chan-Lam coupling reactions.

    Hydroxy Derivatives: Formed through protodeboronation reactions.

Scientific Research Applications

Chemistry

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to form stable complexes with diols makes it valuable in various coupling reactions .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in the development of therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with diols is exploited in the development of sensors and other functional materials .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various chemical reactions, including coupling reactions and enzyme inhibition. The boronic acid group interacts with the active sites of enzymes, inhibiting their activity and making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to form stable complexes with diols and its versatility in various coupling reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOJWRUCXXCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NCCO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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